molecular formula C6H5ClN4 B176215 6-Chloro-2-methyl-9H-purine CAS No. 100859-35-6

6-Chloro-2-methyl-9H-purine

Cat. No. B176215
Key on ui cas rn: 100859-35-6
M. Wt: 168.58 g/mol
InChI Key: KKTMNZXPLHVDBC-UHFFFAOYSA-N
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Patent
US05994629

Procedure details

6-Chloropurine (dried over phosphorus pentoxide, 1.13 g), MBTG (3.87 g) and freshly-dried potassium carbonate (1.5 g) are stirred in anhydrous propylene carbonate (30 ml) at room temperature for 24 hours. The dark mixture is filtered and purified by column chromatography over silica 100 g) eluting with a 0-80% gradient of ethyl acetate in chloroform. The main fraction (other than unreacted 6-chlorpurine) is dried and recrystallized from boiling ethanol to yield methyl 6-chloropurine-9-(2',3',4'-tri-O-acetyl-β-D-glucopyranuronate (312 mg) and benzylamine (171 μl) are heated together in 1-butanol (13.5 ml) at 100° C. for 1 hour. The solid dissolves readily to give a clear yellow solution. Most of the butanol is removed under vacuum to yield a whitish solid which is shaken with 5% sodium hydroxide in 50% aqueous ethanol (25 ml) for 1-2 hours at room temperature. After neutralization, the product is dried under vacuum to remove traces of butanol. Crude BA9GN sodium salt is then purified by reverse-phase chromatography as in Method 1.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[C:11](=O)([O-])[O-].[K+].[K+]>C1(=O)OC(C)CO1>[CH3:11][C:9]1[N:8]=[C:7]2[C:3]([NH:4][CH:5]=[N:6]2)=[C:2]([Cl:1])[N:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark mixture is filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography over silica 100 g)
WASH
Type
WASH
Details
eluting with a 0-80% gradient of ethyl acetate in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The main fraction (other than unreacted 6-chlorpurine) is dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C2NC=NC2=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 312 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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